molecular formula C13H18BrNO3 B3105940 Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1557852-03-5

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B3105940
CAS No.: 1557852-03-5
M. Wt: 316.19
InChI Key: QFKIGDYLKNXDFN-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in Suzuki coupling reactions to form biaryl compounds .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a bromophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Biological Activity

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18BrNO3
  • Molar Mass : 316.19 g/mol
  • Boiling Point : 389.6 °C

The compound features a tert-butyl group, a hydroxyethyl moiety, and a 4-bromophenyl ring, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the hydroxyethyl group can form hydrogen bonds with biological targets.

Target Enzyme

The primary target of this compound is the enzyme hydroxylase, which is integral to catecholamine synthesis. The compound acts as a competitive inhibitor , effectively reducing the synthesis of neurotransmitters such as dopamine and norepinephrine.

Biochemical Pathways

Inhibition of hydroxylase impacts several biochemical pathways:

  • Catecholamine Synthesis Pathway : Reduced levels of catecholamines can influence neurological functions and are significant in conditions like Parkinson's disease and schizophrenia.
  • Cellular Effects : The compound's inhibition of hydroxylase leads to alterations in neurotransmitter levels, which can have downstream effects on cellular signaling and function.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Its structural characteristics suggest it may interact with various biological targets, although comprehensive studies are necessary to elucidate these interactions fully .

Case Studies and Experimental Data

  • In Vitro Studies : Initial investigations into the compound's biological activity have shown promising results regarding its interaction with specific enzymes involved in metabolic pathways. For example, molecular docking studies indicate that it binds effectively to hydroxylase, suggesting a mechanism for its inhibitory effects .
  • Pharmacological Applications : Researchers have explored the compound's potential applications in treating neurodegenerative diseases due to its role in modulating neurotransmitter levels. This makes it a candidate for further development in pharmacological research aimed at conditions such as Alzheimer's disease and Parkinson's disease.
  • Synthesis and Reactivity : The synthesis of this compound typically involves reactions with brominated phenolic compounds under controlled conditions. This versatility allows for the introduction of various functional groups that can enhance its biological activity .

Summary Table of Biological Activities

Biological ActivityDescription
Antimicrobial Potential efficacy against various pathogens
Anti-inflammatory May reduce inflammation through enzyme inhibition
Neurotransmitter Modulation Impacts catecholamine levels affecting neurological disorders

Q & A

Q. What are the recommended synthetic routes for Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate?

Methodological Answer:

  • Step 1 : Start with 4-bromophenethylamine or a related precursor. Introduce hydroxyl and carbamate groups via sequential protection-deprotection strategies.
  • Step 2 : Use tert-butyl carbamate (Boc) as a protecting group. Coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate Boc protection under anhydrous conditions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC or LC-MS .
  • Key Data : Molecular formula (estimated): C₁₃H₁₇BrNO₃; CAS: 1557852-03-5 .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) if ventilation is inadequate.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers/acids.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Q. What analytical techniques are suitable for characterizing this carbamate?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-bromophenyl resonance at ~7.3–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (solvent: dichloromethane/methanol) to obtain single crystals.
  • Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Solve via direct methods (SHELXT) and refine with SHELXL. Visualize with ORTEP-3 to confirm absolute configuration .

Q. How to address contradictions in reported reactivity of tert-butyl carbamates?

Methodological Answer:

  • Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., pH, temperature, catalysts).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or DFT calculations to study hydrolysis pathways.
  • Data Cross-Validation : Replicate conflicting studies with standardized reagents and analytical protocols .

Q. How does the 4-bromophenyl group influence electronic properties?

Methodological Answer:

  • Hammett Analysis : Measure substituent effects on reaction rates (σₚ value for Br: +0.23).
  • Spectroscopic Studies : UV-Vis to assess electron-withdrawing effects (bathochromic shifts in π→π* transitions).
  • Computational Modeling : DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps.
  • Solvent Optimization : Use DMF or THF for solubility; avoid protic solvents that degrade Boc groups.
  • Scale-Up Protocols : Implement continuous flow reactors for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 2
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

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